Methyl (S)-1,4-oxazepane-5-carboxylate

Chiral building block Enantioselective synthesis Drug discovery

Methyl (S)-1,4-oxazepane-5-carboxylate (CAS 2165664-99-1) is a chiral, non-aromatic seven-membered heterocyclic building block containing one nitrogen and one oxygen atom in a 1,4-relationship. With a molecular formula of C₇H₁₃NO₃, a molecular weight of 159.18 g/mol, and a defined (S)-stereocenter at the 5-position, this compound serves as a key intermediate in medicinal chemistry programs targeting peripherally selective noradrenaline reuptake inhibitors (NRIs) and EP300/CBP histone acetyltransferase (HAT) inhibitors.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B11757387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-1,4-oxazepane-5-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCOCCN1
InChIInChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeyFXDMGMAWGOGVCR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (S)-1,4-oxazepane-5-carboxylate: Chiral Building Block for CNS & Epigenetic Drug Discovery


Methyl (S)-1,4-oxazepane-5-carboxylate (CAS 2165664-99-1) is a chiral, non-aromatic seven-membered heterocyclic building block containing one nitrogen and one oxygen atom in a 1,4-relationship [1]. With a molecular formula of C₇H₁₃NO₃, a molecular weight of 159.18 g/mol, and a defined (S)-stereocenter at the 5-position, this compound serves as a key intermediate in medicinal chemistry programs targeting peripherally selective noradrenaline reuptake inhibitors (NRIs) and EP300/CBP histone acetyltransferase (HAT) inhibitors [2][3]. Its computed topological polar surface area (TPSA) of 47.56 Ų and XLogP3-AA of -0.46 distinguish it from larger, more lipophilic oxazepane drug candidates and position it as a compact, solubility-enhancing fragment for lead optimization .

Why Methyl (S)-1,4-oxazepane-5-carboxylate Cannot Be Trivially Replaced by Other Oxazepane Regioisomers or Enantiomers


The 1,4-oxazepane scaffold presents multiple regioisomeric and stereochemical variations that profoundly alter biological target engagement. Compounds differing only in the position of the carboxylate ester—such as methyl 1,4-oxazepane-3-carboxylate or methyl 1,4-oxazepane-6-carboxylate—exhibit distinct hydrogen-bonding geometries and vector angles that are incompatible with the same enzyme binding pockets [1]. Furthermore, the (S)-enantiomer at the 5-position (CAS 2165664-99-1) and its (R)-counterpart (CAS 2165703-75-1) are known to display divergent pharmacological properties, as is universally observed for chiral drugs where enantiomers differ in pharmacodynamic and pharmacokinetic behavior due to stereoselective interaction with biological macromolecules [2]. In the specific context of 1,4-oxazepane-based noradrenaline reuptake inhibitors, both the position of substituents and their absolute configuration are critical determinants of NET inhibitory potency, selectivity over SERT and DAT, and peripheral versus central selectivity [3]. Substituting the methyl ester for a free carboxylic acid, ethyl ester, or Boc-protected derivative further alters lipophilicity, membrane permeability, and synthetic tractability.

Head-to-Head Quantitative Differentiation Evidence for Methyl (S)-1,4-oxazepane-5-carboxylate


Enantiomer-Specific Procurement: (S)- vs. (R)-Methyl 1,4-oxazepane-5-carboxylate for Stereochemically Defined Synthesis

Methyl (S)-1,4-oxazepane-5-carboxylate (CAS 2165664-99-1) and Methyl (R)-1,4-oxazepane-5-carboxylate (CAS 2165703-75-1) are distinct enantiomers that cannot be used interchangeably in stereochemically defined syntheses . Procuring the correct enantiomer is essential because opposite enantiomers of chiral 1,4-oxazepane intermediates lead to diastereomeric products with divergent biological activity profiles [1]. In the development of EP300/CBP HAT inhibitors, the (S)-configuration at the 5-position was specifically retained through scaffold hopping optimization to maintain the requisite binding geometry [2].

Chiral building block Enantioselective synthesis Drug discovery

Regioisomeric Specificity: 5-Carboxylate vs. 3-, 6-, and 7-Carboxylate Oxazepane Derivatives in Medicinal Chemistry Programs

The 5-position carboxylate ester on the 1,4-oxazepane ring provides a unique exit vector that is exploited in multiple drug discovery programs. In the EP300/CBP HAT inhibitor program at Daiichi Sankyo, scaffold hopping from an HTS hit specifically utilized the 1,4-oxazepane ring with functionalization at the 5-position to achieve potent, selective inhibition with compound 11 (DS17701585) demonstrating dose-dependent SOX2 mRNA suppression in an LK2 xenograft mouse model [1]. By contrast, the 2-carboxylate regioisomer (CAS 1141669-57-9) and 6-carboxylate regioisomer appear primarily in DPP-1 (dipeptidyl peptidase I) inhibitor patents, such as AZD7986 (brensocatib), targeting entirely different therapeutic indications [2].

Regiochemistry Structure-activity relationship Scaffold hopping

Physicochemical Differentiation: TPSA and LogP of Methyl (S)-1,4-oxazepane-5-carboxylate vs. Drug-Like 1,4-Oxazepane Derivatives

Methyl (S)-1,4-oxazepane-5-carboxylate possesses a computed TPSA of 47.56 Ų and an XLogP3-AA of -0.46 . These values place the compound within favorable CNS drug-like space: TPSA below 60–70 Ų is generally predictive of passive blood–brain barrier (BBB) penetration, and a LogP near zero balances membrane permeability with aqueous solubility [1]. In comparison, the clinically used oxazepane-derived drugs amoxapine and loxapine possess significantly higher molecular weights, TPSA, and LogP values due to their fused tricyclic/tetracyclic benzo-derivative structures, making them unsuitable as fragment or building block starting points [2].

Physicochemical properties CNS drug design Fragment-based drug discovery

Scaffold Novelty and Underrepresentation vs. Six-Membered Heterocycle Alternatives in Compound Libraries

Seven-membered heterocycles such as 1,4-oxazepanes are strikingly scarce in commercial compound libraries compared to their six-membered counterparts (morpholines) and five-membered analogs [1]. This underrepresentation means that the 1,4-oxazepane scaffold occupies a privileged but underexplored region of chemical space at the interface of diazepane, morpholine, and azepane scaffolds [2]. Incorporating methyl (S)-1,4-oxazepane-5-carboxylate into screening libraries provides access to three-dimensional molecular shapes and conformational flexibility not achievable with flatter aromatic or smaller saturated heterocycles, which is increasingly valued for escaping the limitations of traditional planar compound collections [3].

Chemical space exploration Scaffold diversity Library design

Enantiopurity and Analytical Characterization: Vendor-Reported Purity Thresholds and Quality Control Differentiation

Methyl (S)-1,4-oxazepane-5-carboxylate is commercially available with a standard purity of ≥98% from multiple vendors, with batch-specific quality control data including NMR, HPLC, and GC analyses provided upon request . The enantiomeric purity of the (S)-enantiomer (CAS 2165664-99-1) is critical: even small amounts of the (R)-enantiomer can confound biological results. The computed TPSA of 47.56 Ų and a single hydrogen bond donor (HBD = 1) combined with 4 hydrogen bond acceptors (HBA = 4) confer predictable solubility and permeability characteristics that facilitate formulation for biological assays . In contrast, the racemic mixture (CAS 1779649-65-8, methyl 1,4-oxazepane-5-carboxylate without stereochemical designation) is available at lower purity (typically 95%) and is unsuitable for enantioselective applications .

Enantiomeric purity Quality control Procurement specification

Procurement-Ready Application Scenarios for Methyl (S)-1,4-oxazepane-5-carboxylate


Lead Optimization of Peripherally Selective Noradrenaline Reuptake Inhibitors (NRIs)

Methyl (S)-1,4-oxazepane-5-carboxylate serves as a chiral starting material for constructing 6,7-trans-disubstituted-1,4-oxazepane NRI scaffolds [1]. The (S)-configuration at the 5-position is essential for achieving high noradrenaline transporter (NET) inhibitory potency with selectivity over serotonin (SERT) and dopamine (DAT) transporters. Practical synthetic routes from this intermediate have been developed for multigram-scale production of peripheral-selective NRIs, demonstrating its scalability for preclinical development [2].

Fragment-Based Discovery of EP300/CBP Histone Acetyltransferase Inhibitors

The 1,4-oxazepane ring system, functionalized at the 5-position, has been identified through scaffold hopping as a key pharmacophore for EP300/CBP HAT inhibition [3]. Methyl (S)-1,4-oxazepane-5-carboxylate provides an entry point for synthesizing focused libraries of EP300/CBP inhibitors. The compact molecular size (MW 159.18) and favorable TPSA (47.56 Ų) make it suitable for fragment-based screening approaches, with the methyl ester serving as a synthetic handle for further elaboration .

Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acid Derivatives via Solid-Phase Methods

The compound is directly related to a class of chiral 1,4-oxazepane-5-carboxylic acids synthesized from polymer-supported homoserine, as reported in RSC Advances [4]. These solid-phase synthesis methods enable the preparation of 1,4-oxazepane derivatives bearing two stereocenters, with the methyl ester serving as a protected form of the carboxylic acid for downstream diversification.

Enrichment of Three-Dimensional Fragment Screening Libraries

Given the documented underrepresentation of seven-membered saturated heterocycles in commercial screening collections [5], procuring methyl (S)-1,4-oxazepane-5-carboxylate enables the construction of proprietary fragment libraries rich in three-dimensional character. This addresses the 'escape from flatland' paradigm in drug discovery, where increased fraction of sp³-hybridized carbons and non-planar scaffolds correlates with improved clinical success rates [6].

Quote Request

Request a Quote for Methyl (S)-1,4-oxazepane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.